

D942: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: D942

Cat. No.: B1666018

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For researchers, scientists, and drug development professionals.

Introduction

D942 is a cell-permeable furancarboxylic acid derivative that functions as an activator of AMP-activated protein kinase (AMPK). It exerts its effects indirectly, believed to be through the partial inhibition of mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK. As a key regulator of cellular energy homeostasis, AMPK activation by **D942** has been shown to stimulate glucose uptake and inhibit cancer cell growth, making it a valuable tool for research in metabolic diseases and oncology.

Properties of D942

The following table summarizes the key quantitative data for **D942**.

| Property | Value |
|---------------------|---|
| IUPAC Name | 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid |
| Synonyms | AMPK activator D942, D-942 |
| CAS Number | 849727-81-7 |
| Molecular Formula | C ₂₂ H ₂₁ FO ₄ |
| Molecular Weight | 368.40 g/mol |
| Appearance | Solid, light yellow powder |
| Solubility | DMSO: ~10-25 mg/mL, DMF: ~25 mg/mL, Ethanol: ~2 mg/mL |
| Storage Temperature | 2-8°C. It is recommended to protect from light. |
| Purity | Typically ≥95% (as determined by HPLC) |

Safety and Handling Guidelines

While a specific Safety Data Sheet (SDS) for **D942** is not readily available, data from structurally related furancarboxylic acid compounds and general laboratory safety protocols for powdered chemicals suggest the following guidelines.

Personal Protective Equipment (PPE)

When handling **D942**, it is essential to use appropriate personal protective equipment to minimize exposure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Eye Protection: Wear chemical safety goggles or glasses.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[\[1\]](#)[\[4\]](#) Contaminated gloves should be disposed of properly after use.[\[4\]](#)
- Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[\[1\]](#)[\[3\]](#) For larger quantities or when there is a risk of splashing, consider an apron or

coveralls.[2]

- Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts should be used.[3]

Handling

- Handle **D942** in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[5][6]
- Avoid the formation of dust and aerosols.[5]
- Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[7]
- Wash hands thoroughly after handling.[7]
- Keep containers securely sealed when not in use.[6]

Storage

- Store **D942** in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
- The recommended storage temperature is between 2-8°C.
- Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Disposal

- Dispose of **D942** and any contaminated materials in accordance with local, state, and federal regulations.[9][10]
- As it is not classified as a hazardous waste, small quantities of solid, non-hazardous **D942** may be suitable for disposal in a landfill via a licensed waste disposal company.[9][11][12] Do not dispose of in laboratory trash cans that will be handled by custodial staff.[9]
- Empty containers should be rinsed and defaced before being discarded in regular trash.[9]

First Aid Measures

In the event of exposure to **D942**, follow these first aid procedures:

- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13][14][15] Seek immediate medical attention.[14][15][16]
- Skin Contact: Remove any contaminated clothing.[13][17] Brush off any excess powder, then wash the affected skin area with plenty of soap and water for at least 15 minutes.[13][16][17] If irritation persists, seek medical attention.[16]
- Inhalation: Move the individual to fresh air.[16][17] If they are not breathing, give artificial respiration.[16] If breathing is difficult, provide oxygen.[16] Seek medical attention.[16]
- Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[8] Seek immediate medical attention.[18]

Experimental Protocols

The following are example protocols for in vitro and in vivo studies based on published research. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assay: Inhibition of Cancer Cell Growth

This protocol describes a method to assess the effect of **D942** on the proliferation of a cancer cell line, such as multiple myeloma cells.

Materials:

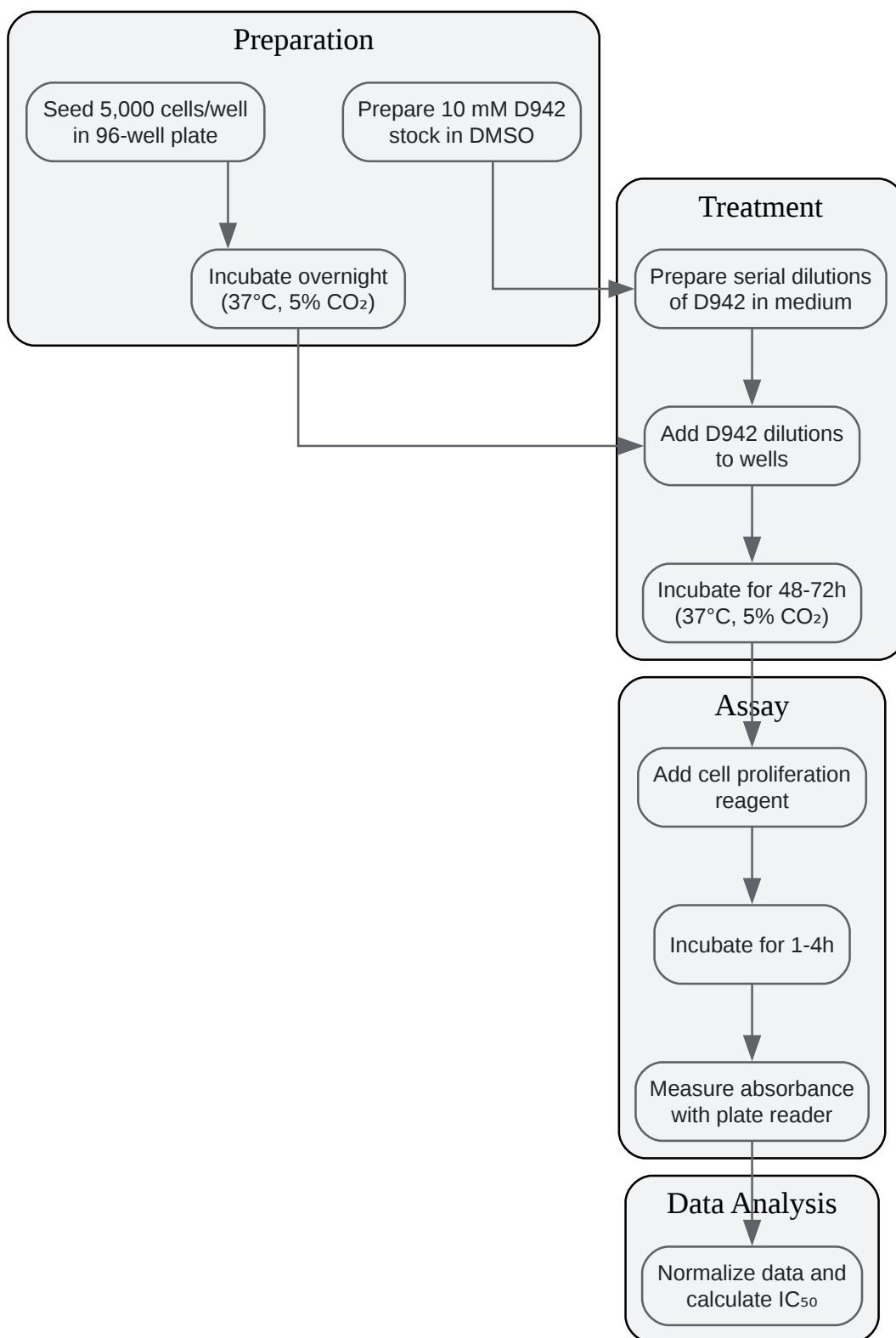
- **D942** powder
- Dimethyl sulfoxide (DMSO), sterile
- Appropriate cancer cell line (e.g., multiple myeloma)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, WST-1)
- Microplate reader

Procedure:

- Prepare **D942** Stock Solution:
 - Aseptically prepare a 10 mM stock solution of **D942** in sterile DMSO.
 - Vortex to ensure complete dissolution.
 - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Cell Seeding:
 - Culture the chosen cancer cell line to ~80% confluency.
 - Trypsinize and resuspend the cells in fresh complete medium.
 - Count the cells and adjust the density to 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate (5,000 cells/well).
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Treatment with **D942**:
 - Prepare serial dilutions of **D942** from the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from 1 μ M to 100 μ M. A vehicle control (DMSO only) should also be prepared with the same final concentration of DMSO as the highest **D942** concentration.
 - Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **D942** or the vehicle control.

- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Proliferation Assay:
 - After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (typically 1-4 hours).
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the data to the vehicle control to determine the percentage of cell viability.
 - Plot the percentage of viability against the log of the **D942** concentration to determine the IC₅₀ value.



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Experimental workflow for in vitro cell proliferation assay.

Signaling Pathway

Overview of the AMPK Signaling Pathway

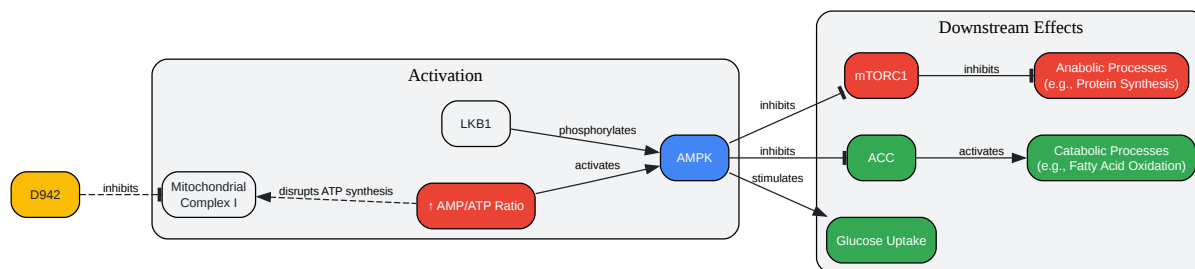
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, and ischemia.

The activation of AMPK is primarily driven by an increase in the cellular AMP/ATP and ADP/ATP ratios. AMP and ADP bind to the γ subunit, leading to a conformational change that promotes the phosphorylation of a threonine residue (Thr172) in the activation loop of the α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).

Once activated, AMPK works to restore cellular energy balance by:

- Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins. A key target for this inhibition is the mammalian target of rapamycin complex 1 (mTORC1) pathway.
- Activating catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis.

D942 is thought to activate AMPK by inhibiting the mitochondrial electron transport chain at complex I. This partial inhibition disrupts ATP synthesis, leading to an elevated AMP/ATP ratio, which in turn triggers the activation of AMPK and its downstream signaling cascade.



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*Simplified signaling pathway of **D942**-mediated AMPK activation.*

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